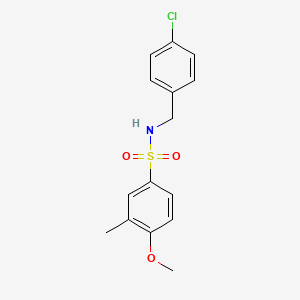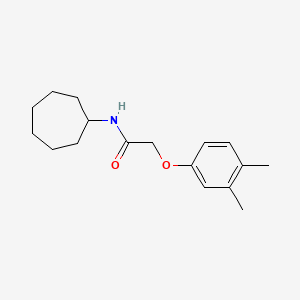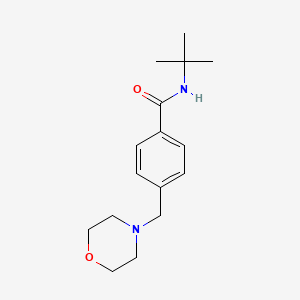![molecular formula C15H14F3NO3S B5866523 4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5866523.png)
4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFB-TAM, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
Wirkmechanismus
4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a competitive inhibitor of PTP1B that binds to the catalytic site of the enzyme. It prevents the dephosphorylation of insulin receptor substrate-1 (IRS-1) and other substrates of PTP1B, leading to increased insulin signaling and glucose uptake. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also reduces inflammation and oxidative stress in the liver and adipose tissue. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It also enhances the clearance of amyloid-beta peptides in the brain, suggesting a potential role in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is its high potency and selectivity for PTP1B. It has a half-maximal inhibitory concentration (IC50) of 21 nM for PTP1B, making it one of the most potent inhibitors of the enzyme. This compound is also stable and soluble in water, making it easy to use in cell-based and animal studies. However, this compound has limited bioavailability and poor pharmacokinetic properties, which may limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of 4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide. One direction is to optimize the pharmacokinetic properties of the compound to improve its bioavailability and tissue distribution. Another direction is to explore the therapeutic potential of this compound in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. This compound may also be used as a tool compound to study the role of PTP1B in other physiological processes such as immune function and cardiovascular disease.
Synthesemethoden
The synthesis of 4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 184-186°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively used in scientific research as a tool compound to study the role of PTP1B in various physiological processes. PTP1B is a negative regulator of insulin signaling and has been implicated in the development of insulin resistance and type 2 diabetes. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been used to study the role of PTP1B in cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-10-9-11(7-8-14(10)22-2)23(20,21)19-13-6-4-3-5-12(13)15(16,17)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPLOFYAKHVDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5866446.png)

![methyl {[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5866466.png)

![1-[(4,5-diphenyl-1H-imidazol-1-yl)carbonyl]piperidine](/img/structure/B5866480.png)
![N'-{[2-(2-methoxyphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5866485.png)
![4-(4-fluorophenyl)-3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5866495.png)

![2-(2-furyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5866521.png)



![3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5866542.png)